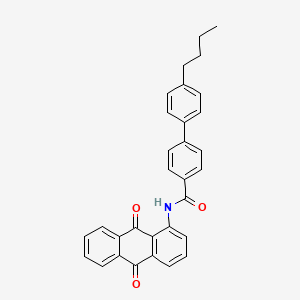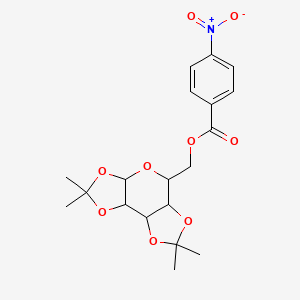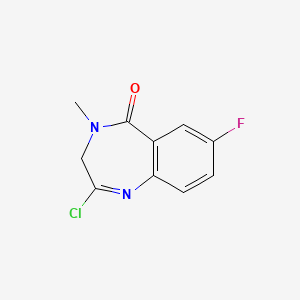
4'-butyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)biphenyl-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-butyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)biphenyl-4-carboxamide is a complex organic compound that features a biphenyl core substituted with a butyl group and an anthraquinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-butyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)biphenyl-4-carboxamide typically involves the reaction of 4’-butylbiphenyl-4-carboxylic acid with 1-aminoanthraquinone. The reaction is facilitated by coupling agents such as COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate . The reaction conditions often include the use of an organic solvent like dichloromethane and a base such as triethylamine to neutralize the reaction mixture.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4’-butyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)biphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The anthraquinone moiety can be further oxidized to form more complex quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Aplicaciones Científicas De Investigación
4’-butyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)biphenyl-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4’-butyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)biphenyl-4-carboxamide involves its interaction with various molecular targets. The anthraquinone moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects . Additionally, the compound’s ability to undergo redox reactions makes it a potential candidate for use in electronic and photonic devices.
Comparación Con Compuestos Similares
Similar Compounds
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Similar in structure but with a methyl group instead of a butyl group.
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: Contains a chloro group and an acetamide moiety.
Uniqueness
4’-butyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)biphenyl-4-carboxamide is unique due to its combination of a biphenyl core with an anthraquinone moiety, providing a versatile platform for various chemical modifications and applications. Its butyl substitution also offers distinct physicochemical properties compared to similar compounds.
Propiedades
Número CAS |
92002-52-3 |
|---|---|
Fórmula molecular |
C31H25NO3 |
Peso molecular |
459.5 g/mol |
Nombre IUPAC |
4-(4-butylphenyl)-N-(9,10-dioxoanthracen-1-yl)benzamide |
InChI |
InChI=1S/C31H25NO3/c1-2-3-7-20-12-14-21(15-13-20)22-16-18-23(19-17-22)31(35)32-27-11-6-10-26-28(27)30(34)25-9-5-4-8-24(25)29(26)33/h4-6,8-19H,2-3,7H2,1H3,(H,32,35) |
Clave InChI |
VJXOODHLWMVKNE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 2,4-dimethyl-5-[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate](/img/structure/B14160540.png)




![N-{[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B14160564.png)
![Ethyl 4-[(2-chloroethyl)sulfanyl]butanoate](/img/structure/B14160570.png)
![butyl 6-[(4-fluorophenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate](/img/structure/B14160573.png)




